2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Description
Chemical Structure and Properties: The compound 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS: 896273-40-8) features a pyrrolidin-5-one core substituted with a 3-methoxyphenyl group at position 1 and an acetamide bridge linked to a 4-chlorophenyl group at position 2. Its molecular formula is C₁₉H₁₉ClN₂O₃, with a molecular weight of 358.8 g/mol . The Smiles notation is COc1cccc(N2CC(NC(=O)Cc3ccc(Cl)cc3)CC2=O)c1, highlighting the methoxy, chlorophenyl, and pyrrolidinone moieties.
The compound’s structural features align with bioactive molecules targeting enzymes or receptors, such as acetylcholinesterase inhibitors (e.g., ) or antioxidants (e.g., ).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-4-2-3-16(11-17)22-12-15(10-19(22)24)21-18(23)9-13-5-7-14(20)8-6-13/h2-8,11,15H,9-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZOKZYIQROANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicine or biology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazole vs. Pyrrolidinone
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Difference: Replaces the pyrrolidinone ring with a pyrazole core. Activity: Pyrazole derivatives are linked to insecticidal activity (e.g., Fipronil analogs), suggesting divergent biological targets compared to pyrrolidinone-based compounds .
Triazole and Thiadiazole Derivatives
- 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (): Structural Difference: Triazole core with a thioether linker and dichlorophenyl substituents. Impact: The triazole’s rigidity and sulfur atom may enhance metabolic stability but reduce solubility compared to the pyrrolidinone’s oxygenated ring .
Substituent Modifications
Methoxyphenyl vs. Chlorophenyl
- N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Structural Difference: Combines a 3-chloro-4-methoxyphenyl group with an oxadiazole-pyridine core.
Cyclohexyl and Trifluoromethyl Additions
- N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide (): Structural Difference: Cyclohexyl and propyl groups on the pyrrolidinone. Impact: Increased lipophilicity from cyclohexyl may enhance membrane permeability but reduce aqueous solubility. The target compound’s methoxyphenyl group offers a balance between hydrophobicity and polarity .
Linker and Functional Group Differences
Carbohydrazide vs. Acetamide
- 1-(3-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide (, Compound 28): Structural Difference: Replaces acetamide with a carbohydrazide group conjugated to indolinone. The indolinone moiety adds planar rigidity, contrasting with the target compound’s flexible acetamide .
Sulfanyl Linkers
- 2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide (): Structural Difference: Sulfanyl bridge connecting thiadiazole and pyrrolidinone. Impact: Sulfur’s electronegativity may alter electronic properties, affecting binding to cysteine-rich targets like enzymes or ion channels .
Melting Points and Solubility
- Benzothiazole Derivatives (–12): Melting points often exceed 250°C due to aromatic stacking, indicating lower solubility than pyrrolidinone-based compounds .
Biological Activity
The compound 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a derivative of pyrrolidine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 401.8 g/mol. It contains a pyrrolidine ring, chlorophenyl, and methoxyphenyl substituents that are significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticholinesterase Activity :
- Antimicrobial Properties :
-
Cytotoxicity :
- In vitro assays demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The cytotoxicity was linked to the compound's ability to induce apoptosis in cancer cells.
The biological activities of 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for AChE by binding to the active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Membrane Interaction : The hydrophobic nature of the chlorophenyl group facilitates interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
